Reactive Blue 19

Description

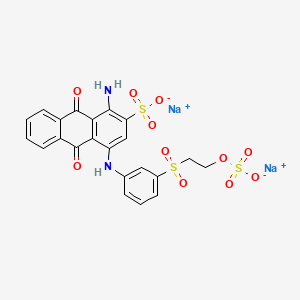

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;1-amino-9,10-dioxo-4-[3-(2-sulfonatooxyethylsulfonyl)anilino]anthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O11S3.2Na/c23-20-17(37(29,30)31)11-16(18-19(20)22(26)15-7-2-1-6-14(15)21(18)25)24-12-4-3-5-13(10-12)36(27,28)9-8-35-38(32,33)34;;/h1-7,10-11,24H,8-9,23H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIXZSYWBHSYCN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2Na2O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025992 | |

| Record name | Reactive Blue 19 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reactive blue 19 is a fine blue-black powder. (NTP, 1992), Blue-black solid; [CAMEO] Dark powder; [MSDSonline] | |

| Record name | REACTIVE BLUE 19 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20986 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Reactive Blue 19 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 70 °F (NTP, 1992) | |

| Record name | REACTIVE BLUE 19 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20986 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2580-78-1, 110540-35-7, 122392-55-6 | |

| Record name | REACTIVE BLUE 19 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20986 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Reactive Blue 19 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002580781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Reactive Blue 19 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-(4-amino-9,10-dihydro-3-sulpho-9,10-dioxoanthracen-4-yl)aminobenzenesulphonyl)vinyl) disodium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-(m-((2-hydroxyethyl)sulfonyl)anilino-9,10-dioxo-, hydrogen sulfate (ester), disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REACTIVE BLUE 19 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L51IMM9UP9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. REACTIVE BLUE 19 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at approximately 581 °F (NTP, 1992) | |

| Record name | REACTIVE BLUE 19 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20986 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Technical Guide to the Molecular Interactions of Reactive Blue 19 with Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Blue 19 (RB19), also known as Cibacron Blue F3G-A, is a sulfonated anthraquinone-based reactive dye. Initially developed for the textile industry, its unique chemical structure has made it a valuable tool in biochemical and pharmacological research. RB19 exhibits a remarkable ability to interact with a wide range of proteins, often by mimicking the structure of biological cofactors such as NAD(P)H and ATP. This interaction can be either non-covalent, involving specific binding pockets, or covalent, leading to irreversible modification. This guide provides an in-depth exploration of the mechanisms governing RB19's interaction with proteins, details common experimental protocols for studying these interactions, and presents quantitative data for key examples.

Core Interaction Mechanisms

The interaction of this compound with proteins is primarily dictated by its distinct structural motifs: the anthraquinone ring, the triazine ring, and the terminal sulfonate groups. These features allow it to bind to proteins through two primary mechanisms:

-

Non-Covalent Binding: The planar aromatic rings and negatively charged sulfonate groups of RB19 allow it to act as an analogue of nucleotide cofactors like ATP, NAD+, and NADPH. It frequently binds to the dinucleotide binding fold (Rossmann fold) found in many dehydrogenases and kinases, making it a potent competitive inhibitor for these enzymes. The binding is driven by a combination of hydrophobic interactions with the aromatic rings and electrostatic interactions with the sulfonate groups, which engage with positively charged amino acid residues such as lysine and arginine within the active site.

-

Covalent Modification: The monochlorotriazine ring of RB19 is an electrophilic center that can react with nucleophilic amino acid side chains, forming a stable, covalent bond. This irreversible reaction typically occurs with residues like lysine, cysteine, serine, and tyrosine. The reaction is pH-dependent, with alkaline conditions (pH > 8) favoring the covalent modification of lysine and tyrosine residues. This property makes RB19 a useful tool for affinity labeling and permanently inactivating target proteins.

Quantitative Analysis of RB19-Protein Interactions

The affinity and inhibitory potential of RB19 vary significantly across different proteins. The following tables summarize key quantitative data from published literature, highlighting its potency as an inhibitor.

Table 1: Inhibition Constants (Ki) of RB19 for Various Enzymes

| Protein Target | Organism | Ki (µM) | Type of Inhibition | Reference |

| Lactate Dehydrogenase | Rabbit Muscle | 0.8 | Competitive (vs. NADH) | |

| Glucose-6-Phosphate Dehydrogenase | Leuconostoc mesenteroides | 0.13 | Competitive (vs. NADP+) | |

| Glutathione Reductase | Human Erythrocytes | 0.65 | Competitive (vs. NADPH) | |

| Adenylate Kinase | Porcine Muscle | 1.0 | Competitive (vs. ATP) | |

| DNA Polymerase α | Calf Thymus | 4.5 | Non-competitive (vs. dNTPs) |

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of RB19

| Protein Target | Organism/Source | IC50 (µM) | Substrate | Reference |

| P2Y12 Receptor | Human Platelets | 0.047 | ADP | |

| Ecto-ATPase | Human Placenta | 1.2 | ATP | |

| Inositol 1,4,5-trisphosphate 3-kinase A | Human | 0.25 | IP3 | |

| Pyruvate Kinase | Rabbit Muscle | 2.5 | Phosphoenolpyruvate |

Experimental Protocols for Studying RB19-Protein Interactions

Several biophysical and biochemical techniques are employed to characterize the binding and functional effects of RB19. Below are detailed methodologies for key experiments.

Spectrophotometric Binding Assay

This method relies on the spectral shift of RB19 upon binding to a protein. The dye's absorption maximum changes, and this difference can be used to determine binding parameters.

-

Principle: Unbound RB19 in an aqueous buffer has an absorption maximum around 610 nm. When it binds to the hydrophobic environment of a protein's active site, the maximum can shift to a longer wavelength (e.g., 625-650 nm).

-

Methodology:

-

Prepare a stock solution of the purified target protein at a known concentration in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Prepare a stock solution of RB19 in the same buffer.

-

In a series of cuvettes, maintain a constant concentration of the protein while titrating increasing concentrations of RB19.

-

Incubate the mixtures for a set period (e.g., 10 minutes) at a constant temperature to reach equilibrium.

-

Measure the difference spectrum for each sample by subtracting the absorbance of the protein-only and dye-only controls from the absorbance of the mixture.

-

Plot the change in absorbance at the new maximum wavelength against the concentration of RB19.

-

Fit the resulting saturation curve to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd).

-

Enzyme Inhibition Kinetics Assay

This assay determines the inhibitory effect of RB19 on enzyme activity and elucidates the mechanism of inhibition.

-

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of varying concentrations of RB19.

-

Methodology:

-

Prepare assay buffers containing all necessary components for the enzyme reaction (substrate, cofactors) except the enzyme.

-

Add varying concentrations of RB19 to a series of reaction tubes. Include a control with no RB19.

-

Initiate the reaction by adding a fixed amount of the enzyme.

-

Monitor the reaction progress over time by measuring the formation of a product or the consumption of a substrate (e.g., by monitoring the change in absorbance of NADH at 340 nm for a dehydrogenase).

-

Calculate the initial reaction velocities (V0) for each RB19 concentration.

-

To determine the inhibition type, repeat the experiment with varying concentrations of the substrate while keeping the RB19 concentration fixed.

-

Plot the data using a Lineweaver-Burk or Dixon plot to determine the inhibition constant (Ki) and the mode of inhibition (competitive, non-competitive, etc.).

-

Case Study: RB19 as an Antagonist of P2Y Receptors

RB19 and its derivatives are well-known antagonists of P2Y purinergic receptors, which are G protein-coupled receptors (GPCRs) activated by nucleotides like ATP and ADP. This interaction has implications for drug development in thrombosis and inflammation.

-

Mechanism of Action: RB19 acts as a potent and selective antagonist at certain P2Y receptor subtypes, particularly P2Y12. It competes with the endogenous ligand (ADP) for binding to the receptor, thereby preventing receptor activation and downstream signaling. This blocks the Gi signaling cascade, leading to a failure to inhibit adenylyl cyclase, which in turn maintains high levels of intracellular cyclic AMP (cAMP). Elevated cAMP levels ultimately inhibit platelet aggregation.

Conclusion

This compound is more than a simple dye; it is a versatile molecular probe and a lead compound for inhibitor design. Its ability to interact with nucleotide-binding sites through both reversible and irreversible mechanisms provides a powerful tool for enzymology, pharmacology, and proteomics. A thorough understanding of its interaction mechanisms, supported by robust quantitative and structural data, is essential for its effective application in research and drug development. The protocols and data presented in this guide offer a framework for scientists to explore and exploit the unique properties of this remarkable molecule.

The Principle of Dye-Ligand Affinity Chromatography Utilizing Reactive Blue 19: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of dye-ligand affinity chromatography using Reactive Blue 19. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the core mechanisms, experimental protocols, and quantitative aspects of this powerful protein purification technique.

Core Principles of Dye-Ligand Affinity Chromatography with this compound

Dye-ligand affinity chromatography is a powerful and widely used method for the purification of a broad range of proteins.[1][2] This technique leverages the specific binding interactions between proteins and immobilized dye molecules that act as pseudo-affinity ligands.[1][2] Among the various dyes utilized, this compound, also known as Cibacron Blue F3G-A, stands out due to its versatility and high affinity for a diverse array of proteins, particularly those with nucleotide-binding sites.[2]

The discovery of the protein-binding capability of this dye was somewhat serendipitous, stemming from the observation that blue dextran, a conjugate of dextran and Cibacron Blue F3G-A, could bind certain proteins like pyruvate kinase when used as a void volume marker in gel filtration chromatography.

The Structure of this compound and Its Interaction with Proteins:

This compound is a synthetic anthraquinone dye. Its molecular structure is key to its ability to bind proteins. The interaction is multifaceted and involves a combination of electrostatic and hydrophobic forces. The dye's sulfonate groups can engage in ionic interactions with positively charged amino acid residues on the protein surface, while its aromatic rings can participate in hydrophobic interactions with nonpolar pockets on the protein.

This dual nature of interaction allows this compound to act as a mimic for biological molecules, most notably nucleotide cofactors like NAD+ and ATP. Many enzymes, such as kinases and dehydrogenases, possess a conserved structural motif known as the "dinucleotide fold" which is responsible for binding these cofactors. The structure of this compound bears a resemblance to the conformation of these nucleotides, enabling it to bind with significant affinity and specificity to the active sites of these enzymes.

Quantitative Data Presentation

A critical aspect of evaluating the effectiveness of an affinity chromatography step is the quantitative assessment of binding affinity and purification efficiency. The following tables summarize key quantitative data for the interaction of various proteins with this compound and the outcomes of purification protocols.

Table 1: Dissociation Constants (Kd) of Various Proteins for Immobilized Cibacron Blue F3G-A

| Protein | Source | Method | Dissociation Constant (Kd) | Reference |

| Human Serum Albumin | Human | Affinity Gel Electrophoresis | Increased 3-fold with palmitate | |

| Bovine Serum Albumin | Bovine | Affinity Gel Electrophoresis | Increased 15-fold with palmitate | |

| Rat Serum Albumin | Rat | Affinity Gel Electrophoresis | Increased 15-fold with palmitate | |

| Interferon α-2b | Recombinant Human | Spectrophotometry | Complex Dissociation Constant Determined |

Note: The dissociation constant (Kd) is a measure of the affinity between the ligand (this compound) and the protein. A lower Kd value indicates a stronger binding affinity.

Table 2: Purification Fold and Yield for Proteins Purified by Cibacron Blue F3G-A Affinity Chromatography

| Protein | Source | Purification Fold | Yield (%) | Reference |

| NAD(P)H:quinone Reductase | Rat Liver Cytosol | >90% pure in one step | Up to 95% | |

| Lactate Dehydrogenase | Chicken Muscle | - | 0.6% (overall) | |

| Lactate Dehydrogenase | Mammalian Blood | 1500-2500 (overall) | 45-60% (overall) | |

| Phosphofructokinase | - | 20-30 fold | 25% (overall) | |

| Creatine Kinase | Human Brain | Single band on non-denaturing gel | - |

Note: Purification fold is the ratio of the specific activity of the purified protein to the specific activity of the crude extract. Yield is the percentage of the total protein of interest recovered after the purification step.

Experimental Protocols

This section provides a detailed methodology for performing dye-ligand affinity chromatography using this compound.

Preparation of the Affinity Matrix (Immobilization of this compound)

The immobilization of this compound onto a solid support, typically agarose beads, is a crucial first step. The dye contains a reactive triazine ring that can form a stable covalent bond with the hydroxyl groups of the agarose matrix.

Materials:

-

Cross-linked agarose beads (e.g., Sepharose)

-

This compound dye

-

Sodium carbonate solution

-

Sodium chloride solution

-

Buffer for washing (e.g., phosphate or Tris buffer)

Protocol:

-

Swell the agarose beads in distilled water according to the manufacturer's instructions.

-

Wash the beads extensively with distilled water to remove any preservatives.

-

Prepare a solution of this compound in a sodium carbonate solution. The concentration of the dye and carbonate will influence the final ligand density.

-

Add the swollen agarose beads to the dye solution and incubate with gentle agitation at an elevated temperature (e.g., 60-80°C) for several hours. This facilitates the covalent coupling of the dye to the agarose.

-

After the incubation period, wash the beads thoroughly with a high salt buffer to remove any non-covalently bound dye.

-

Continue washing with a neutral buffer until the wash solution is clear and free of any blue color.

-

The prepared affinity matrix can be stored in a buffer containing a bacteriostatic agent (e.g., sodium azide) at 4°C.

Column Packing and Equilibration

Proper packing of the affinity column is essential for achieving optimal separation and flow characteristics.

Protocol:

-

De-gas the prepared affinity matrix slurry to prevent the formation of air bubbles in the column.

-

Carefully pour the slurry into a chromatography column, allowing the beads to settle evenly.

-

Once the desired bed height is reached, allow the buffer to drain and then top up the column with buffer.

-

Equilibrate the packed column by washing with 5-10 column volumes of the binding buffer. The binding buffer should be chosen to promote the specific binding of the target protein (typically a low ionic strength buffer at a neutral pH).

Sample Application and Washing

Protocol:

-

Clarify the protein sample by centrifugation or filtration to remove any particulate matter.

-

Apply the clarified sample to the equilibrated column at a controlled flow rate.

-

After the entire sample has entered the column, wash the column with 5-10 column volumes of the binding buffer to remove any unbound proteins.

-

Monitor the absorbance of the eluate at 280 nm. The absorbance should return to baseline before proceeding to the elution step.

Elution of the Bound Protein

Elution can be achieved by either non-specific or specific methods.

Non-specific Elution: This is typically achieved by increasing the ionic strength of the buffer or by changing the pH. A high salt concentration (e.g., 1-2 M NaCl or KCl) will disrupt the electrostatic interactions between the protein and the dye, leading to its elution. A change in pH can alter the charge of the protein or the dye, thereby weakening the binding.

Specific Elution: For enzymes that bind to this compound at their nucleotide-binding site, elution can be achieved by including the specific nucleotide cofactor (e.g., NAD+, ATP) in the elution buffer. The free nucleotide will compete with the immobilized dye for the binding site on the enzyme, leading to its specific elution. This method often results in a higher degree of purification.

Protocol:

-

Apply the chosen elution buffer to the column.

-

Collect fractions of the eluate.

-

Monitor the protein concentration in the collected fractions by measuring the absorbance at 280 nm.

-

Pool the fractions containing the purified protein.

Column Regeneration and Storage

After elution, the column can be regenerated for subsequent use.

Protocol:

-

Wash the column with a high ionic strength buffer to remove any remaining bound proteins.

-

Re-equilibrate the column with the binding buffer.

-

For long-term storage, wash the column with a buffer containing a bacteriostatic agent and store at 4°C.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows in dye-ligand affinity chromatography with this compound.

Caption: Interaction mechanism of this compound with a target protein.

References

Reactive Blue 19: A Technical Overview for Researchers

CAS Number: 2580-78-1 Molecular Formula: C₂₂H₁₆N₂Na₂O₁₁S₃

This technical guide provides an in-depth overview of Reactive Blue 19 (RB 19), an anthraquinone dye widely utilized in the textile industry and increasingly finding applications in biochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and relevant experimental protocols.

Chemical and Physical Properties

This compound, also known as Remazol Brilliant Blue R, is a synthetically produced dye recognized for its vibrant blue color. It is water-soluble and typically appears as a dark blue to black solid powder[1]. Its ability to form covalent bonds with fibers, particularly cellulose, ensures excellent wash and light fastness, a desirable characteristic in textile applications[2].

| Property | Value | Reference |

| Molecular Weight | 626.54 g/mol | [1][3] |

| Appearance | Dark blue crystalline powder | [4] |

| Solubility | Soluble in water | |

| Storage Temperature | Room Temperature |

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromaminic acid) with 2-(3-aminophenylsulfonyl)ethyl hydrogen sulfate. The resulting product is then refined and salted out to yield the final dye.

A detailed experimental protocol for a lab-scale synthesis is provided below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented method involving the reaction of bromamic acid with 3-(sulfatoethylsulfonyl)-aniline in the presence of a copper catalyst and a phosphate buffer.

Materials:

-

Bromamic acid (1-amino-4-bromo-9,10-anthraquinone-2-sulfonic acid)

-

3-(sulfatoethylsulfonyl)-aniline

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

Disodium hydrogen phosphate (Na₂HPO₄)

-

Copper powder

-

Celite (for filtration)

-

Potassium chloride (KCl) (for salting out) or spray drying equipment

Procedure:

-

In a suitable reaction vessel, dissolve 0.1 mole of 3-(sulfatoethylsulfonyl)-aniline in water. Adjust the pH to 6.3.

-

To this solution, add 0.1 mole of bromamic acid and stir until a homogenous dispersion is formed.

-

Add 0.12 mole of sodium dihydrogen phosphate, 0.2 mole of disodium hydrogen phosphate, and 6 g of copper powder to the mixture.

-

Heat the reaction mixture to 90°C. The pH will initially drop to approximately 5.6 and should remain constant upon completion of the reaction. The reaction is typically complete within 15 minutes.

-

Add Celite to the mixture and clarify by filtration.

-

The final product can be isolated from the filtrate by either spray drying or salting out with potassium chloride.

Logical Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Applications in Research

Beyond its industrial use, this compound has been utilized in various research applications, primarily in the study of its environmental degradation and its interaction with biological molecules.

Enzymatic Degradation of this compound

The enzymatic degradation of this compound is a significant area of research, focusing on the bioremediation of textile effluents. The enzyme horseradish peroxidase (HRP) has been shown to effectively decolorize this dye.

Experimental Protocol: Enzymatic Decolorization of this compound using Horseradish Peroxidase

This protocol describes the decolorization of this compound in a laboratory setting using horseradish peroxidase.

Materials:

-

This compound (RB 19)

-

Horseradish peroxidase (HRP)

-

Hydrogen peroxide (H₂O₂)

-

Buffer solutions (50 mM acetate buffer for pH 3-5, 50 mM phosphate buffer for pH 6-8)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound (e.g., 33.0 mg/mL).

-

In a spectrophotometer cuvette, combine the appropriate buffer solution, 10 µL of the RB 19 stock solution, and 16.4 µL of HRP solution (e.g., 0.0033 mg/mL).

-

Initiate the reaction by adding 10 µL of 3% hydrogen peroxide. The total reaction volume should be 3.0 mL.

-

Monitor the decolorization by measuring the absorbance at the maximum wavelength of RB 19.

-

To optimize the process, vary parameters such as pH, temperature, and concentrations of the dye, enzyme, and H₂O₂. The optimal pH for decolorization has been reported to be 5.0, achieving approximately 96% decolorization within 5 minutes.

Experimental Workflow for Enzymatic Decolorization

Caption: Workflow for the enzymatic decolorization of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from experimental studies on the degradation of this compound.

Table 1: Optimal Conditions for Enzymatic Decolorization of this compound

| Parameter | Optimal Value | Decolorization Efficiency | Time | Reference |

| pH | 5.0 | ~96% | 5 min | |

| Temperature | 25-50 °C | 90-95% | 5 min | |

| HRP Concentration | 0.0033 mg/mL | - | - | |

| RB 19 Concentration | 110 mg/L | - | - | |

| H₂O₂ Concentration | 3% | - | - |

Table 2: Optimal Conditions for Decolorization of this compound using Copper Nanoparticles

| Parameter | Optimal Value | Decolorization Efficiency | Reference |

| RB 19 Concentration | 0.03% | 90.18% | |

| Copper Nanoparticle Conc. | 4 mg / 50 mL | 90.18% | |

| pH | 10 | 90.18% | |

| Temperature | 50 °C | 90.18% | |

| Time | 75 min | - |

Conclusion

This compound is a well-characterized anthraquinone dye with significant industrial importance. For the research community, it serves as a model compound for studying the degradation of textile dyes and for investigating enzyme kinetics. The provided protocols offer a starting point for further exploration of its synthesis and applications in bioremediation and other biochemical assays.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectral Properties of Reactive Blue 19 for UV-Vis Analysis

Introduction

This compound (RB19), also known as Remazol Brilliant Blue R, is an anionic anthraquinone dye widely utilized in the textile industry for dyeing cellulose fibers.[1][2][3] Its chemical structure, C₂₂H₁₆N₂Na₂O₁₁S₃, with a molecular weight of approximately 626.55 g/mol , is responsible for its vibrant reddish-blue shade and excellent lightfastness.[4][5] Given its extensive use, the quantification and monitoring of RB19 in various matrices, from industrial effluents to biological assays, are of significant importance. Ultraviolet-Visible (UV-Vis) spectroscopy is a primary analytical technique for this purpose, offering a straightforward, reliable, and non-destructive method for analysis.

This technical guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for its analysis via UV-Vis spectroscopy, and a logical workflow for its application in degradation studies.

Core Spectral Properties

The UV-Vis absorption spectrum of this compound is characterized by two distinct absorbance maxima.

-

Visible Region Peak: A strong absorption peak in the visible part of the spectrum is responsible for the dye's characteristic blue color. This peak is the primary wavelength used for colorimetric quantification and for monitoring decolorization processes.

-

UV Region Peak: A second peak, found in the ultraviolet region, is attributed to the electronic transitions within the dye's fundamental anthraquinone structure. Monitoring this peak is useful for assessing the degradation of the aromatic core of the molecule, which may persist even after the solution is decolorized.

The precise wavelength of maximum absorbance (λmax) can vary slightly depending on the solvent and the pH of the solution.

Data Presentation: Spectral Characteristics

The quantitative spectral data for this compound, as reported in various studies, are summarized below.

| Spectral Region | Wavelength of Maximum Absorbance (λmax) | Attributed To | Reference |

| Visible | 592 nm | Chromophore (responsible for blue color) | |

| 595 nm | Chromophore (responsible for blue color) | ||

| 620 nm | Chromophore (in specific solvent conditions) | ||

| Ultraviolet | 230 nm | Anthraquinone Structure | |

| ~285 nm | Anthraquinone Structure | ||

| 200 - 300 nm (General Region) | Anthraquinone Structure |

Experimental Protocol: Quantitative UV-Vis Analysis of RB19

This protocol details the methodology for determining the concentration of this compound in an aqueous solution using UV-Vis spectroscopy, based on the Beer-Lambert law.

1. Objective To quantify the concentration of this compound in a solution by measuring its absorbance at the wavelength of maximum absorption and comparing it to a calibration curve constructed from standards of known concentrations.

2. Principle The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This linear relationship forms the basis for quantitative analysis.

3. Instrumentation and Materials

-

UV-Vis Spectrophotometer (double or single beam)

-

Matched quartz or glass cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

-

This compound powder (analytical standard)

-

Solvent: Deionized water (or other specified solvent, e.g., ethanol, DMSO)

4. Procedure

-

Preparation of Stock Solution (e.g., 100 mg/L):

-

Accurately weigh 10.0 mg of this compound powder.

-

Transfer the powder to a 100 mL volumetric flask.

-

Dissolve the dye in a small amount of deionized water and then fill the flask to the calibration mark with deionized water.

-

Mix thoroughly until the solution is homogeneous.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the stock solution to prepare a series of at least five standards of decreasing concentration (e.g., 20, 15, 10, 5, and 1 mg/L).

-

For example, to prepare a 20 mg/L standard, pipette 20 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.

-

-

Instrument Setup and Measurement:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the instrument to perform a wavelength scan from 800 nm to 200 nm to determine the λmax.

-

Fill a cuvette with the solvent (deionized water) to be used as a blank and zero the instrument.

-

Measure the absorbance spectrum of one of the RB19 standards to confirm the λmax (e.g., ~592 nm).

-

Set the instrument to measure absorbance at this fixed λmax.

-

-

Constructing the Calibration Curve:

-

Measure the absorbance of each prepared standard solution at the determined λmax, starting from the least concentrated.

-

Rinse the cuvette with the next standard solution before filling it for measurement.

-

Plot a graph of Absorbance (y-axis) versus Concentration (x-axis).

-

Perform a linear regression analysis on the data points. The resulting line should be linear with a coefficient of determination (R²) value of ≥ 0.99.

-

-

Analysis of Unknown Sample:

-

Measure the absorbance of the unknown sample solution at the same λmax.

-

Ensure the absorbance reading falls within the linear range of the calibration curve. If it is too high, dilute the sample with the solvent and re-measure, accounting for the dilution factor in the final calculation.

-

Determine the concentration of the unknown sample using the equation of the line from the calibration curve (y = mx + c), where 'y' is the absorbance and 'x' is the concentration.

-

Mandatory Visualization: Experimental Workflow

The most common application of UV-Vis analysis for RB19 in research is to monitor its degradation during advanced oxidation processes (AOPs). The following diagram illustrates the typical workflow for such an experiment.

Caption: Workflow for monitoring this compound degradation using UV-Vis spectroscopy.

References

A Technical Guide to the Solubility and Stability of Reactive Blue 19 in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Reactive Blue 19 (RB19), a widely used anthraquinone dye, in aqueous buffer systems. Understanding these properties is critical for its application in various research and development settings, including its use as a biological stain, a model compound in degradation studies, and in the development of dye-conjugated molecules.

Solubility of this compound

This compound is known for its good water solubility, a characteristic of many reactive dyes.[1] However, quantitative data in specific laboratory buffers is not extensively documented in publicly available literature. The solubility in water at 20°C is reported to be 100 g/L.[1] Another source indicates a solubility of 10 to 50 mg/mL in water at approximately 21°C (70°F).[1]

Due to the limited availability of specific solubility data in various buffers, a generalized experimental protocol for determining the aqueous solubility of this compound is provided in Section 3. This protocol can be adapted for use with common buffers such as phosphate, acetate, citrate, and Tris at various pH levels.

Stability of this compound in Aqueous Solutions

The stability of this compound is significantly influenced by pH and temperature. The primary degradation pathway in aqueous solutions is hydrolysis of the vinyl sulfone group, which is the reactive moiety of the dye.[2]

Effect of pH

The hydrolysis rate of this compound is highly dependent on the pH of the solution. It is relatively slow at neutral and acidic pH but increases significantly under alkaline conditions.[2]

Effect of Temperature

Higher temperatures accelerate the hydrolysis of this compound. The half-life of the dye decreases as the temperature increases.

The following table summarizes the available quantitative data on the stability of this compound under various conditions.

| Parameter | Condition | Value | Reference |

| Half-life | pH 7.0, 25°C | ~46 years (estimated) | |

| Hydrolysis | pH 7.5, 64°C | Slow | |

| Hydrolysis | pH 8.77, 64°C | Complete within 5 minutes | |

| Stability | pH 7.5, 30°C | Sulfatoethyl sulfonyl form is stable | |

| Stability | pH 8.77, 50°C | Vinyl sulfone form is relatively stable |

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol outlines a general method for determining the solubility of this compound in a specific aqueous buffer.

Materials:

-

This compound powder

-

Selected aqueous buffer (e.g., phosphate, acetate, citrate, Tris) at the desired pH

-

Vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Calibrated micropipettes and tubes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the selected buffer in a centrifuge tube.

-

Equilibration: Tightly cap the tube and vortex it vigorously for 1-2 minutes. Place the tube on a rotator or shaker and allow it to equilibrate at a controlled temperature for at least 24 hours to ensure saturation.

-

Separation of Undissolved Solid: Centrifuge the supersaturated solution at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved dye.

-

Sample Preparation for Analysis: Carefully collect an aliquot of the clear supernatant without disturbing the pellet. Dilute the supernatant with the same buffer to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

-

Quantification: Measure the absorbance of the diluted solution at the maximum absorbance wavelength (λmax) of this compound (approximately 592 nm).

-

Calculation: Determine the concentration of the dye in the diluted sample using a pre-established calibration curve of this compound in the same buffer. Calculate the solubility by multiplying the concentration by the dilution factor.

Figure 1: Experimental Workflow for Solubility Determination.

Protocol for Stability Assessment (Hydrolysis Kinetics)

This protocol describes a method for evaluating the stability of this compound in aqueous buffers at different pH values and temperatures.

Materials:

-

This compound stock solution

-

Aqueous buffers at various pH values

-

Temperature-controlled incubator or water bath

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Calibrated micropipettes and tubes

-

Quenching solution (if necessary, e.g., a buffer to neutralize the reaction)

Procedure:

-

Sample Preparation: Prepare solutions of this compound at a known initial concentration in the different aqueous buffers to be tested.

-

Incubation: Place the prepared solutions in a temperature-controlled environment (e.g., 25°C, 37°C, 50°C).

-

Time-Point Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. If the reaction is fast, a quenching solution may be needed to stop the degradation.

-

Analysis: Analyze the concentration of the remaining this compound in each aliquot.

-

UV-Vis Spectrophotometry: Measure the absorbance at the λmax. This method is suitable if the degradation products do not absorb significantly at this wavelength.

-

HPLC: Use a reverse-phase HPLC method to separate the parent dye from its degradation products and quantify its concentration. This is a more accurate method for complex mixtures.

-

-

Data Analysis: Plot the concentration of this compound versus time for each condition. Determine the degradation rate constant and the half-life of the dye under each set of conditions.

Degradation Pathway

The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the sulfatoethylsulfonyl group. Under alkaline conditions, this group is converted to the vinyl sulfone form, which is the reactive species that can form a covalent bond with hydroxyl groups on cellulose. However, in the absence of a substrate, the vinyl sulfone group can react with water to form the less reactive hydroxyethyl sulfone, leading to the inactivation of the dye.

Figure 2: Hydrolysis Pathway of this compound.

Conclusion

The solubility and stability of this compound are critical parameters for its effective use in research and development. While it exhibits good water solubility, its stability is highly dependent on the pH and temperature of the aqueous environment, with significant hydrolysis occurring under alkaline conditions. The provided experimental protocols offer a framework for researchers to determine the precise solubility and stability of this compound in their specific buffer systems of interest. This information is essential for ensuring the reproducibility and accuracy of experiments involving this versatile dye.

References

An In-depth Technical Guide to the Anthraquinone Structure of Reactive Blue 19

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and analytical characteristics of C.I. Reactive Blue 19, an anthraquinone-based dye. The document details its chemical structure, properties, synthesis, and analytical methodologies. Furthermore, it explores the potential interactions of its core anthraquinone structure with biological signaling pathways, offering insights for researchers in drug development.

Chemical Identity and Properties

This compound (RB-19), also known by its Colour Index name C.I. 61200, is a synthetic dye characterized by a substituted anthraquinone core.[1] This core structure is responsible for its vibrant blue color and many of its chemical properties. The molecule's reactivity, allowing it to form covalent bonds with substrates like cellulose, is imparted by the vinyl sulfone group, which is often present in its precursor form as a sulfatoethylsulfonyl group.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | disodium;1-amino-9,10-dioxo-4-[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-2-anthracenesulfonate | |

| Molecular Formula | C₂₂H₁₆N₂Na₂O₁₁S₃ | [1] |

| Molecular Weight | 626.55 g/mol | [1] |

| CAS Number | 2580-78-1 | [1] |

| Appearance | Dark blue powder | |

| Solubility | Soluble in water | |

| UV-Vis λmax | ~592 nm (Visible), ~285-310 nm (UV) |

Synthesis of this compound

The primary manufacturing method for this compound involves the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromamic acid) with 2-((3-aminophenyl)sulfonyl)ethyl hydrogen sulfate. The reaction is typically carried out in an aqueous medium in the presence of a copper catalyst and a phosphate buffer to maintain the optimal pH for the reaction.

Experimental Protocol: Synthesis

This protocol is a generalized representation based on common industrial practices.

Materials:

-

1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (Bromamic acid)

-

2-((3-aminophenyl)sulfonyl)ethyl hydrogen sulfate

-

Copper (II) sulfate (or other copper catalyst)

-

Sodium dihydrogen phosphate

-

Disodium hydrogen phosphate

-

Sodium chloride

-

Deionized water

Procedure:

-

A solution of 2-((3-aminophenyl)sulfonyl)ethyl hydrogen sulfate is prepared in deionized water.

-

Bromamic acid is added to the solution with stirring to form a suspension.

-

The phosphate buffer components (sodium dihydrogen phosphate and disodium hydrogen phosphate) and the copper catalyst are added to the reaction mixture.

-

The mixture is heated to a specified temperature (e.g., 60-90°C) and maintained for a set period.

-

The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled.

-

The product is precipitated by the addition of sodium chloride (salting out).

-

The precipitated this compound is collected by filtration, washed with a brine solution, and dried.

References

A Serendipitous Discovery: The History of Cibacron Blue F3G-A

An In-depth Technical Guide to the History and Application of Cibacron Blue F3G-A in Protein Purification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the history, mechanism, and practical application of Cibacron Blue F3G-A in protein purification. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and various biotechnological applications.

Initially synthesized as a textile dye, Cibacron Blue F3G-A's journey into the world of biochemistry was accidental. In the 1960s, researchers were using Blue Dextran, a conjugate of Cibacron Blue F3G-A and a high-molecular-weight dextran polymer, as a void volume marker in size-exclusion chromatography. They observed that certain proteins, particularly those with binding sites for nucleotides like NAD⁺ and ATP, co-eluted with the Blue Dextran. This unexpected interaction hinted at a specific affinity between the dye and these proteins.

Subsequent investigations in the early 1970s confirmed that the dye itself, not the dextran backbone, was responsible for this binding. This led to the development of Cibacron Blue F3G-A immobilized on chromatography matrices, such as Sepharose and agarose, as a powerful and versatile tool for affinity chromatography.[1] The dye's ability to selectively bind a wide range of enzymes, including kinases and dehydrogenases, made it a popular and cost-effective alternative to substrate- or cofactor-based affinity media.[2][3]

The "Pseudo-Affinity" Ligand: Mechanism of Action

Cibacron Blue F3G-A is often referred to as a "pseudo-affinity" ligand because its interaction with proteins is not based on a biological function but rather on its structural resemblance to nucleotide cofactors.[4] The dye's polycyclic aromatic rings and sulfonate groups are thought to mimic the adenine and phosphate moieties of molecules like NAD⁺, NADP⁺, and ATP.[5] This structural mimicry allows it to bind to the nucleotide-binding domains of many enzymes.

The binding is not solely based on this mimicry. A combination of electrostatic, hydrophobic, and hydrogen-bonding interactions contributes to the affinity between the dye and proteins. The specific binding mechanism can vary depending on the protein and the experimental conditions, such as pH and ionic strength. For instance, with serum albumins, the binding is thought to occur at bilirubin and fatty acid binding sites.

Quantitative Analysis of Protein Binding

The binding affinity and capacity of Cibacron Blue F3G-A vary for different proteins and chromatography matrices. The following tables summarize some of the reported quantitative data.

Table 1: Binding Capacity for Human Serum Albumin (HSA)

| Matrix | Binding Capacity | Reference |

| Blue Sepharose High Performance | ~20 mg/mL | |

| Blue Sepharose 6 Fast Flow | >18 mg/mL | |

| Magnetic Silica Particles | 48.6 mg/g | |

| Monosize Poly(glycidyl methacrylate) Beads | 189.8 mg/g |

Table 2: Purification of Various Proteins using Cibacron Blue F3G-A

| Protein | Source | Purification Fold | Yield (%) | Reference |

| NAD(P)H:quinone Reductase | Rat Liver Cytosol | >90% pure in one step | up to 95% | |

| Lactate Dehydrogenase (LDH) | Bovine Heart | 25 | 64 | |

| Glucose-6-Phosphate Dehydrogenase | Not Specified | 200 | 140 | |

| DNA Antibodies | Human SLE Plasma | 50-60 | 30-65 | |

| Interferon | Mammalian Fibroblast | Not specified | Not specified |

Experimental Protocols

Immobilization of Cibacron Blue F3G-A on Agarose/Sepharose

This protocol describes the covalent attachment of Cibacron Blue F3G-A to a hydroxyl-containing matrix like agarose or Sepharose.

-

Preparation of the Matrix: Wash the desired amount of Sepharose or agarose beads with distilled water to remove any preservatives.

-

Activation of the Dye: Dissolve Cibacron Blue F3G-A in a solution of 0.1 M NaOH. The concentration of the dye can be varied to achieve different ligand densities.

-

Coupling Reaction: Mix the activated dye solution with the prepared matrix slurry. The reaction is typically carried out at an elevated temperature (e.g., 80°C) for several hours with gentle stirring.

-

Washing: After the coupling reaction, thoroughly wash the matrix with distilled water, followed by a high salt buffer (e.g., 1 M NaCl) to remove any non-covalently bound dye.

-

Storage: Store the prepared Cibacron Blue-agarose at 4°C in a buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide).

General Protocol for Protein Purification

This protocol provides a general workflow for purifying a target protein using a Cibacron Blue F3G-A affinity column.

-

Column Packing and Equilibration: Pack a chromatography column with the Cibacron Blue-agarose resin. Equilibrate the column with 5-10 column volumes of binding buffer (e.g., 20 mM Tris-HCl, pH 7.5).

-

Sample Application: Apply the crude or partially purified protein sample to the column. The flow rate should be slow enough to allow for efficient binding of the target protein.

-

Washing: Wash the column with 5-10 column volumes of binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

-

Elution: Elute the bound protein using one of the following methods:

-

Salt Gradient: Apply a linear or step gradient of increasing salt concentration (e.g., 0-1.5 M NaCl or KCl in the binding buffer).

-

pH Change: Change the pH of the elution buffer to disrupt the electrostatic interactions between the protein and the dye.

-

Competitive Elution: Include a competing ligand in the elution buffer, such as NAD⁺ or ATP (typically in the mM range), to specifically displace the target protein.

-

-

Regeneration: After elution, regenerate the column by washing with a high salt buffer, followed by the binding buffer. The column can be reused multiple times.

Protocol for Albumin Removal from Serum

Cibacron Blue F3G-A is highly effective for removing the abundant albumin from serum samples, which can interfere with the detection and analysis of less abundant proteins.

-

Resin Preparation: Use a commercially available Cibacron Blue resin or prepare it as described in section 4.1.

-

Sample Preparation: Dilute the serum sample with a binding buffer (e.g., 20 mM sodium phosphate, pH 7.0).

-

Binding: Mix the diluted serum with the resin and incubate for a specified time (e.g., 10-30 minutes) to allow for albumin binding. This can be done in a batch format or in a spin column.

-

Separation: Separate the resin with the bound albumin from the rest of the serum proteins by centrifugation or by collecting the flow-through from a spin column. The unbound fraction contains the albumin-depleted serum.

-

Elution (Optional): If desired, the bound albumin can be eluted from the resin using a high salt buffer or a buffer containing a chaotropic agent like sodium thiocyanate.

Visualizations

Logical Relationship of Cibacron Blue F3G-A Binding Mechanism

Caption: Binding mechanism of Cibacron Blue F3G-A to a target protein.

Experimental Workflow for Lactate Dehydrogenase (LDH) Purification and Analysis

Caption: Workflow for LDH purification and subsequent analysis.

Role of Lactate Dehydrogenase (LDH) in the Glycolysis Pathway

Caption: Simplified glycolysis pathway highlighting the role of LDH.

References

Methodological & Application

Application Notes and Protocols for Reactive Blue 19 Affinity Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye-ligand affinity chromatography is a powerful and versatile protein purification technique that utilizes immobilized synthetic dyes as pseudo-affinity ligands.[1] Among these, Reactive Blue 19, also known as Cibacron Blue F3GA, is a widely used anthraquinone dye that has proven effective for the purification of a broad range of proteins.[2][3][4] Its popularity stems from its affordability, ease of immobilization, high protein-binding capacity, and resistance to chemical and biological degradation.[3]

This compound's ability to bind to a diverse array of proteins is attributed to its structural resemblance to natural biomolecules, such as nucleotide cofactors like NAD+ and NADP+. This makes it particularly effective for purifying enzymes like kinases, dehydrogenases, and other nucleotide-dependent proteins. The binding mechanism is a complex interplay of electrostatic, hydrophobic, charge-transfer, and hydrogen-bonding interactions. The dye's multiple aromatic rings can engage in hydrophobic interactions with non-polar regions of a protein, while its sulfonate groups can form electrostatic bonds with basic amino acid residues like lysine and arginine.

This application note provides detailed protocols for the use of this compound affinity chromatography, including data on binding capacities and elution conditions for various proteins.

Data Presentation

Table 1: Binding Capacity of this compound Media for Selected Proteins

| Protein Target | Matrix | Binding Capacity (mg/mL) | Reference Conditions |

| Human Serum Albumin | Sepharose | ~15-20 | pH 7.0 |

| Lactate Dehydrogenase | Agarose | ~5-10 | pH 7.5 |

| NAD(P)H:quinone reductase | Cibacron Blue F3GA resin | High, enables >90% purity in one step | pH 7.8 |

| Interferon | Poly(HEMA) | High, resulting in 97.6% purity | pH 7.2 |

| Lysozyme | Poly(GMA-co-EDMA) | ~80 | pH 7.0 |

Note: Binding capacities are approximate and can vary significantly based on the matrix, dye concentration, buffer conditions (pH, ionic strength), and the specific protein.

Table 2: Common Elution Strategies for this compound Chromatography

| Elution Method | Principle | Typical Eluent | Target Protein Examples |

| Ionic Strength Gradient | Disrupts electrostatic interactions | 0-2.0 M NaCl or KCl gradient | Serum Albumin, various enzymes |

| pH Shift | Alters the charge state of the protein and/or ligand | Low pH (e.g., 100 mM Glycine, pH 2.5-3.0) or High pH (e.g., 100 mM Glycine-NaOH, pH 10.5) | General purpose, for tightly bound proteins |

| Specific Elution | Competitive displacement by a molecule with higher affinity | 0.1-10 mM NAD+, NADP+, ATP | Dehydrogenases, Kinases, Nucleotide-binding proteins |

| Chaotropic Agents | Disrupts hydrophobic interactions and hydrogen bonds | 3 M KSCN or 3.5 M NaSCN | Tightly bound proteins, may cause denaturation |

Experimental Protocols

Materials and Buffers

-

Resin: this compound immobilized on a support matrix (e.g., Agarose, Sepharose).

-

Chromatography Column: Appropriate size for the resin volume.

-

Peristaltic Pump and Tubing

-

UV Spectrophotometer or Protein Assay Reagents (e.g., Bradford Reagent)

-

Fraction Collector

-

Buffers:

-

Equilibration/Wash Buffer: 20 mM Tris-HCl, pH 7.5. Note: The optimal pH and ionic strength should match the protein solution as closely as possible.

-

Elution Buffer (Ionic Strength): 20 mM Tris-HCl, 1.5 M NaCl, pH 7.5.

-

Elution Buffer (Low pH): 100 mM Glycine-HCl, pH 2.5.

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

-

Regeneration Buffer 1: 2 M NaCl.

-

Regeneration Buffer 2: 100 mM NaOH.

-

Storage Buffer: 20% Ethanol.

-

Protocol 1: Column Packing and Equilibration

-

Create a slurry of the this compound resin in Equilibration Buffer (typically 50% slurry).

-

Degas the slurry under a vacuum to remove air bubbles.

-

Mount the column vertically and close the bottom outlet.

-

Carefully pour the slurry into the column in a single, continuous motion to avoid introducing air bubbles.

-

Open the bottom outlet and allow the column to pack under gravity or with a peristaltic pump at the desired flow rate.

-

Once the bed has packed to a constant height, wash the column with 5-10 column volumes (CV) of Equilibration Buffer until the pH and conductivity of the effluent match the buffer.

Protocol 2: Sample Preparation and Application

-

Clarify the protein sample by centrifugation (e.g., 10,000 x g for 20 minutes) or filtration (0.22 or 0.45 µm filter) to remove particulate matter.

-

If necessary, perform a buffer exchange into the Equilibration Buffer using dialysis or a desalting column. Ensure the pH and ionic strength are compatible with binding.

-

The recommended protein concentration is typically between 1-10 mg/mL. Very low concentrations can sometimes lead to irreversible binding.

-

Load the prepared sample onto the equilibrated column at a controlled flow rate (e.g., 0.5-1.0 mL/min for a 5 mL column).

-

Collect the flow-through fraction for analysis to determine if the target protein has bound to the resin.

Protocol 3: Washing

-

After loading the entire sample, wash the column with 5-10 CV of Equilibration/Wash Buffer.

-

Continue washing until the UV absorbance (at 280 nm) of the effluent returns to baseline, indicating that all non-bound proteins have been removed.

Protocol 4: Elution

Option A: Ionic Strength Gradient Elution

-

Elute the bound protein by applying a linear gradient of 0 to 1.5 M NaCl in the Equilibration Buffer over 10-20 CV.

-

Alternatively, use a step gradient by applying discrete concentrations of NaCl (e.g., 0.5 M, 1.0 M, 1.5 M) for 3-5 CV each.

-

Collect fractions throughout the elution process.

Option B: pH Elution

-

Apply the Low pH Elution Buffer (100 mM Glycine-HCl, pH 2.5) to the column.

-

Immediately neutralize the collected fractions by adding a predetermined volume of Neutralization Buffer (e.g., 1/10th the fraction volume of 1M Tris-HCl, pH 8.5) to prevent protein denaturation.

-

Collect fractions and monitor protein elution by UV absorbance.

Option C: Specific Elution (for Nucleotide-Binding Proteins)

-

Apply Equilibration Buffer containing a specific competitor, such as 1-10 mM NAD+ or ATP.

-

The competitor will displace the target protein from the dye ligand.

-

Collect fractions and monitor protein elution. This method often provides higher specificity.

Protocol 5: Column Regeneration and Storage

-

After elution, wash the column with 3-5 CV of a high salt buffer (e.g., 2 M NaCl) to remove any remaining, tightly bound proteins.

-

For a more stringent cleaning, wash with 3-5 CV of 100 mM NaOH. Caution: Check the manufacturer's instructions for the pH stability of your specific resin.

-

Re-equilibrate the column with 5-10 CV of Equilibration Buffer if it is to be used again immediately.

-

For long-term storage, flush the column with 3-5 CV of 20% ethanol and store at 4°C. Ensure the column is sealed to prevent it from drying out.

Visualizations

Caption: Binding interactions between protein and dye.

Caption: General workflow for chromatography.

Caption: Logic for choosing an elution method.

References

Application Notes and Protocols for Albumin Removal from Serum using Reactive Blue 19

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human serum albumin (HSA) is the most abundant protein in serum and plasma, constituting approximately 50-60% of the total protein content.[1][2] This high abundance presents a significant challenge in proteomic studies, as it can mask the detection and analysis of lower-abundance proteins that may serve as critical biomarkers for disease diagnosis, prognosis, and drug development.[2][3] Reactive Blue 19, also known as Cibacron Blue F3G-A, is a synthetic triazine dye widely used for the effective removal of albumin from serum and plasma samples.[2]

These application notes provide detailed protocols and supporting data for the use of this compound affinity chromatography in depleting albumin from serum, thereby enriching for lower-abundance proteins of interest.

Principle of Albumin Removal

This compound acts as a pseudo-affinity ligand, mimicking the structure of biological molecules like NAD+ and bilirubin, which allows it to bind to a variety of proteins, including albumin. The dye is covalently immobilized onto a solid support matrix, such as agarose beads (e.g., Sepharose) or magnetic particles. When a serum sample is passed over this matrix, albumin binds to the immobilized dye through a combination of electrostatic and hydrophobic interactions. Other proteins with little or no affinity for the dye pass through the column and are collected in the flow-through fraction. The bound albumin can then be eluted from the matrix, and the column can be regenerated for subsequent use.

Quantitative Data Summary

The efficiency of albumin removal and the binding capacity of this compound media can vary depending on the specific support matrix and experimental conditions. The following table summarizes key quantitative data from various sources.

| Product/Matrix | Binding Capacity for Human Serum Albumin (HSA) | Albumin Removal Efficiency | Reference(s) |

| HiTrap® Blue HP (1 mL column) | ~20 mg/column | >87% | |

| Blue Sepharose 6 Fast Flow | > 18 mg/mL medium | Not specified | |

| Monosize poly(glycidyl methacrylate) beads | 189.8 mg/g polymer | > 87% | |

| Magnetic microcryogels | 149.25 mg/mL | Not specified | |

| Affi-Gel Blue | Not specified | 96-98% (after 16h) |

Experimental Protocols

Below are detailed protocols for albumin removal using this compound immobilized on a chromatography resin, such as Blue Sepharose or similar products.

Materials and Buffers

-

Binding/Wash Buffer: 20 mM sodium phosphate, pH 7.0 OR 50 mM potassium phosphate, pH 7.0.

-

Elution Buffer: 20 mM sodium phosphate, 2 M NaCl, pH 7.0 OR 50 mM potassium phosphate, 1.5 M KCl, pH 7.0.

-

Regeneration Buffers:

-

High pH Wash: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5

-

Low pH Wash: 0.1 M sodium acetate, 0.5 M NaCl, pH 4.5

-

Strong Cleaning Solution (optional): 6 M guanidine hydrochloride or 0.1 M NaOH.

-

-

Storage Solution: 20% ethanol.

Protocol 1: Albumin Removal using a Pre-packed Column (e.g., HiTrap® Blue HP)

This protocol is suitable for rapid and convenient albumin depletion.

-

Column Preparation:

-

Remove the top cap of the column and then the snap-off end at the outlet.

-

Wash out the storage solution (20% ethanol) with 3-5 column volumes of distilled water.

-

Equilibrate the column with at least 5 column volumes of Binding Buffer. Recommended flow rates are 1 mL/min for a 1 mL column and 5 mL/min for a 5 mL column.

-

-

Sample Application:

-

Prepare the serum sample by centrifuging at 10,000 x g for 10 minutes to remove any particulate matter.

-

Dilute the serum sample with Binding Buffer (e.g., 1:1 or as needed to adjust viscosity and conductivity).

-

Apply the diluted sample to the column using a syringe or a chromatography system. For optimal binding, use a flow rate of 0.2-1 mL/min for a 1 mL column and 0.5-5 mL/min for a 5 mL column.

-

Collect the flow-through fraction. This fraction contains the albumin-depleted serum proteins.

-

-

Washing:

-

Wash the column with 5-10 column volumes of Binding Buffer to remove any remaining non-bound proteins.

-

Continue to collect the eluate and combine it with the initial flow-through fraction.

-

-

Elution (Optional - for Albumin Recovery):

-

Elute the bound albumin with 5 column volumes of Elution Buffer.

-

Collect the eluate in separate fractions.

-

-

Regeneration:

-

Wash the column with 3-5 column volumes of Binding Buffer.

-

For more rigorous cleaning to remove precipitated proteins or strongly hydrophobic molecules, wash with alternating cycles of high pH and low pH wash buffers. Alternatively, use a strong cleaning solution followed by extensive washing with distilled water and re-equilibration with Binding Buffer.

-

After regeneration, the column is ready for another use.

-

-

Storage:

-

Store the column in 20% ethanol at 2-8 °C.

-

Protocol 2: Batch-wise Albumin Removal

This method is suitable for processing larger sample volumes or when a chromatography system is not available.

-

Resin Preparation:

-

Calculate the required amount of Blue Sepharose resin based on the expected amount of albumin in the sample (refer to the binding capacity in the table above).

-

Wash the resin with 10 bed volumes of distilled water to remove the storage solution.

-

Equilibrate the resin with 5 bed volumes of Binding Buffer.

-

-

Sample Incubation:

-

Prepare the serum sample as described in Protocol 1.

-

Add the equilibrated resin to the diluted serum sample.

-

Incubate at room temperature for a defined period (e.g., 15 minutes to 1 hour, optimization may be required) with gentle end-over-end mixing.

-

-

Separation:

-

Separate the resin from the supernatant by centrifugation at a low speed (e.g., 1000 x g for 2-5 minutes) or by allowing the resin to settle.

-

Carefully collect the supernatant, which contains the albumin-depleted proteins.

-

-

Washing:

-

Wash the resin with 3-5 bed volumes of Binding Buffer.

-

Combine the wash supernatant with the initial supernatant.

-

-

Elution and Regeneration:

-

Follow the same principles as for the column chromatography protocol for elution of bound albumin and regeneration of the resin.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for albumin removal using this compound chromatography.

Principle of Interaction

Caption: Interaction of serum proteins with this compound immobilized on a support matrix.

Concluding Remarks

The use of this compound affinity chromatography is a robust and effective method for the depletion of albumin from serum and plasma, which is a critical step for the discovery and analysis of low-abundance protein biomarkers. The protocols provided herein can be adapted to specific experimental needs. It is important to note that while highly effective for albumin removal, this compound may also bind to other proteins, including some coagulation factors, lipoproteins, and enzymes containing nucleotide-binding sites. Therefore, validation of the depletion process and assessment of non-specific binding are recommended for specific applications.

References

Application Notes: Immobilization of Reactive Blue 19 on Sepharose/Agarose Beads for Affinity Chromatography

References

- 1. Protein purification using immobilised triazine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ion-exchange properties of Cibacron Blue 3G-A Sepharose (Blue Sepharose) and the interaction of proteins with Cibacron Blue 3G-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dye-ligand affinity chromatography - Wikipedia [en.wikipedia.org]